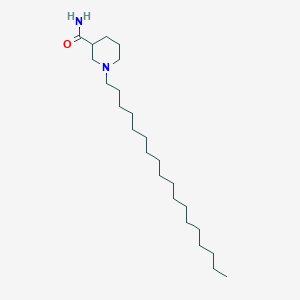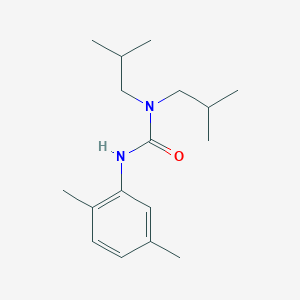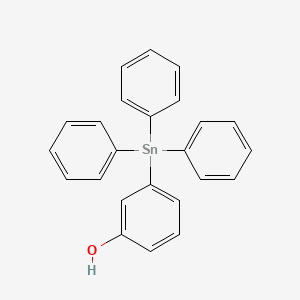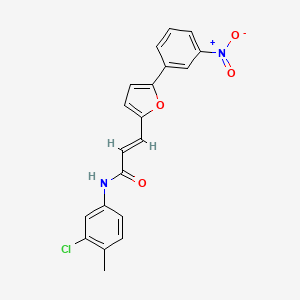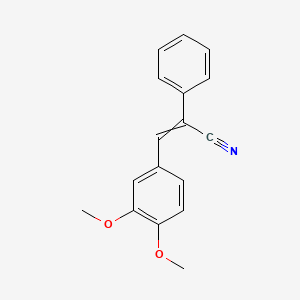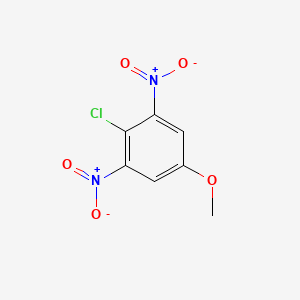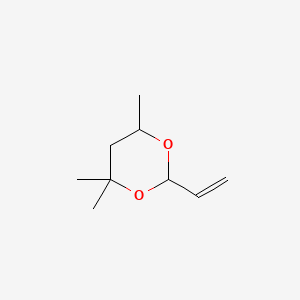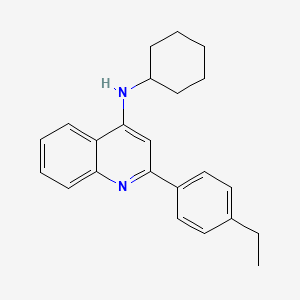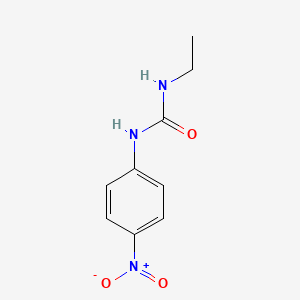
1-Ethyl-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other with a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including nucleophilic substitution and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or hydroxides.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products:
Reduction: The reduction of the nitro group in this compound can lead to the formation of 1-Ethyl-3-(4-aminophenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have been studied for their antimicrobial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-(3-nitrophenyl)urea
- 1-Methyl-3-(4-nitrophenyl)urea
- 1-Butyl-3-(4-nitrophenyl)urea
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70826-96-9 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-ethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) |
InChI-Schlüssel |
RVKAYYRPBXZIII-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)

